molecular formula C9H14N2O B177221 2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol CAS No. 17625-86-4

2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol

Cat. No.: B177221
CAS No.: 17625-86-4
M. Wt: 166.22 g/mol
InChI Key: UVLGQPYLXCWGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol is an organic compound with the molecular formula C9H14N2O. It is a versatile molecule used in various scientific and industrial applications due to its unique chemical properties. This compound is characterized by the presence of an amino group, a methyl group, and an ethanol group attached to an aniline ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol typically involves the reaction of 4-nitrobenzyl alcohol with formaldehyde and ammonium chloride, followed by reduction. The reaction conditions include:

    Nitration: 4-nitrobenzyl alcohol is nitrated using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction: The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

    Methylation: The resulting 4-aminobenzyl alcohol is then methylated using formaldehyde and ammonium chloride under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Nitration: Using a continuous flow reactor for the nitration step to control temperature and reaction time precisely.

    Catalytic Reduction: Employing a fixed-bed reactor with a palladium catalyst for the reduction step.

    Automated Methylation: Utilizing automated systems to add formaldehyde and ammonium chloride in a controlled manner.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form secondary amines.

    Substitution: The ethanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted anilines depending on the reagent used.

Scientific Research Applications

2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzyl Alcohol: Similar structure but lacks the methyl group.

    4-Methylaminobenzyl Alcohol: Similar structure but lacks the ethanol group.

    2-Amino-1-ethanol: Similar structure but lacks the aniline ring.

Uniqueness

2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol is unique due to the presence of both an amino group and an ethanol group attached to an aniline ring. This combination of functional groups provides it with distinct chemical properties, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

2-[(4-aminophenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLGQPYLXCWGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619182
Record name 2-{[(4-Aminophenyl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17625-86-4
Record name 2-{[(4-Aminophenyl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.